

# A Technical Guide to 2-Iododecane: Properties, Synthesis, and Reactions

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## Compound of Interest

Compound Name: 2-Iododecane

Cat. No.: B13031112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-iododecane**, along with detailed experimental protocols for its synthesis and its application in various organic transformations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

## Core Properties of 2-Iododecane

**2-Iododecane** is a secondary alkyl iodide characterized by a ten-carbon aliphatic chain with an iodine atom attached to the second carbon. Its chemical formula is  $C_{10}H_{21}I$ .<sup>[1][2][3]</sup> The presence of the iodine atom makes it a versatile intermediate in organic synthesis, primarily due to the C-I bond's susceptibility to nucleophilic substitution and its ability to participate in the formation of organometallic reagents.

## Physicochemical Data

The following table summarizes the key quantitative data for **2-iododecane**.

Property	Value	Source
Molecular Formula	C10H21I	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	268.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	64154-08-1	<a href="#">[1]</a>
Appearance	Liquid	-
Boiling Point	132 °C at 2.0 kPa	-
Density	1.26 g/cm <sup>3</sup>	-
IUPAC Name	2-iododecane	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis of 2-Iododecane

A common and effective method for the synthesis of **2-Iododecane** is through the iodination of the corresponding alcohol, 2-decanol. The use of triphenylphosphine and iodine provides a mild and efficient route to the desired alkyl iodide.

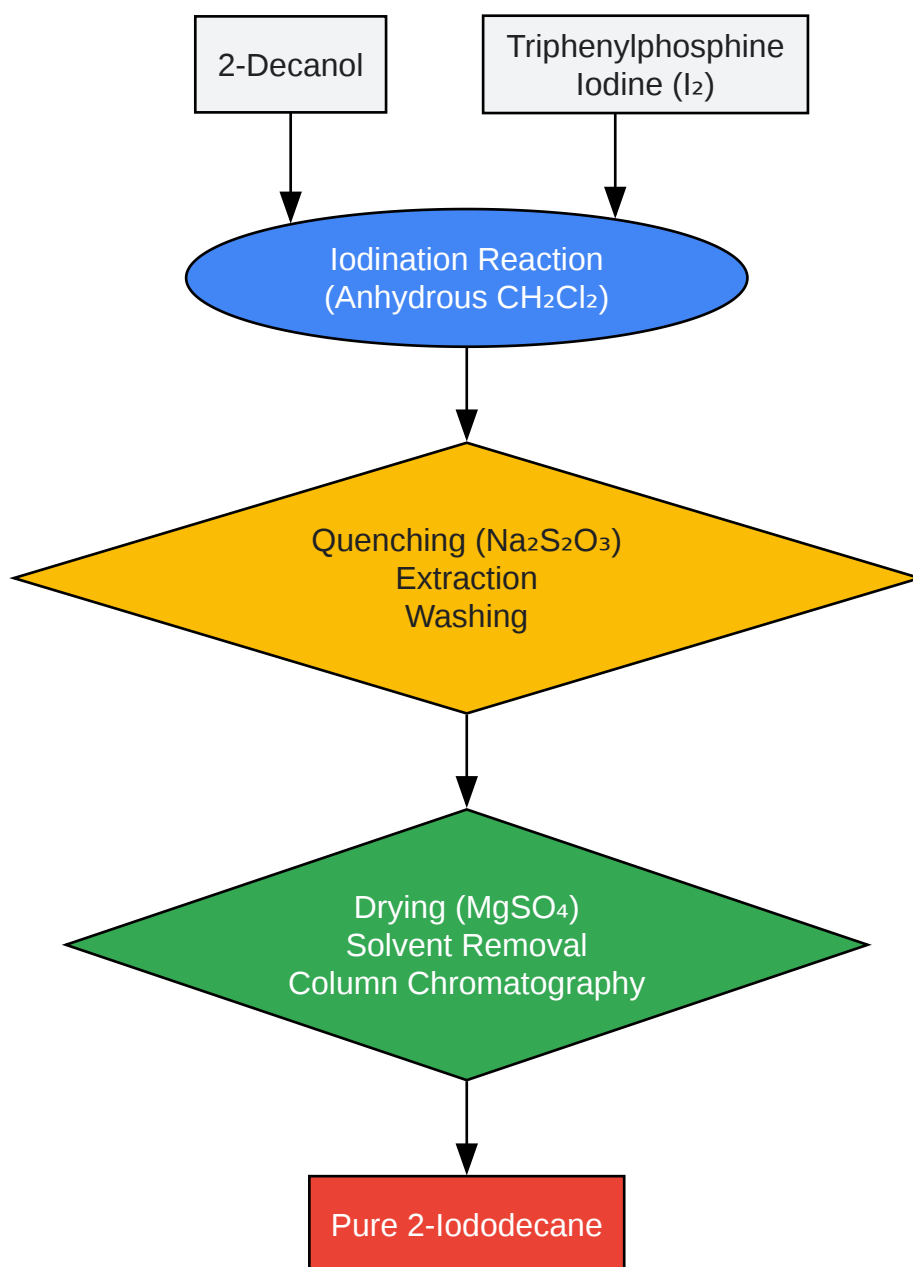
## Experimental Protocol: Iodination of 2-Decanol

Materials:

- 2-Decanol
- Triphenylphosphine (PPh<sub>3</sub>)
- Iodine (I<sub>2</sub>)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- To the stirred solution, add iodine (1.2 equivalents) portion-wise. The reaction is exothermic, and the solution will turn dark brown. Stir for 15-20 minutes to form the triphenylphosphine-iodine adduct.
- Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine, at which point the brown color will dissipate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent, such as hexanes, to yield pure **2-Iododecane**.



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Synthetic pathway for **2-Iododecane** from 2-Decanol.

## Key Reactions of 2-Iododecane

**2-Iododecane** is a valuable precursor for a variety of functionalized decane derivatives, which have potential applications in drug development and as probes for biological signaling pathways.

## Nucleophilic Substitution Reactions

The carbon-iodine bond in **2-iododecane** is susceptible to cleavage by nucleophiles, allowing for the introduction of various functional groups.

Materials:

- **2-iododecane**
- Sodium azide ( $\text{NaN}_3$ )
- Anhydrous Dimethylformamide (DMF)

Procedure:

- To a solution of **2-iododecane** (1.0 equivalent) in anhydrous DMF, add sodium azide (2.0 equivalents).
- Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.
- Monitor the reaction's progress by TLC.
- Upon completion, cool the mixture to room temperature and add water.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 2-azidodecane.

## Grignard Reagent Formation and Reaction

**2-iododecane** can be converted into a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

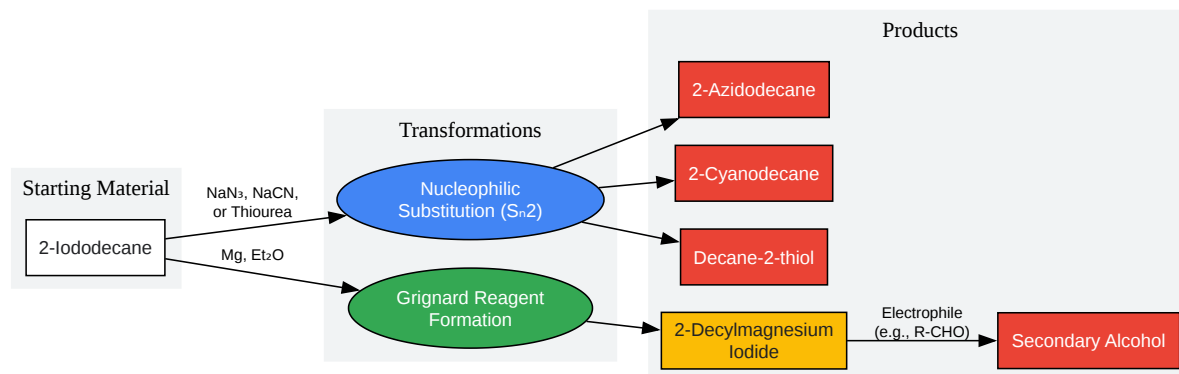
Materials:

- **2-iododecane**
- Magnesium turnings
- Anhydrous diethyl ether

- An aldehyde (e.g., benzaldehyde)
- Saturated aqueous ammonium chloride solution

Procedure:

- Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.
- Add a solution of **2-iododecane** (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction should begin spontaneously, evidenced by gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Cool the Grignard reagent in an ice bath and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
- Stir the reaction at room temperature for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over an anhydrous salt, and concentrate to obtain the crude secondary alcohol, which can be purified by column chromatography.



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Key synthetic transformations of **2-Iododecane**.

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